1,2-Difluoro-4-(prop-2-yn-1-yl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6F2 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
1,2-difluoro-4-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6F2/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2 |
InChI Key |
RVQIBUKUMJROPR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Propargylation of 1,2-Difluorobenzene Derivatives
A common strategy involves introducing the propargyl group to a pre-fluorinated benzene ring. 1,2-Difluorobenzene serves as the starting material, with alkylation at the para position using propargyl bromide under SN2 conditions.
Procedure :
-
Substrate Preparation : 1,2-Difluoro-4-bromobenzene (1 mmol) is dissolved in dry tetrahydrofuran (THF) under nitrogen.
-
Alkylation : Propargyl bromide (1.2 equiv) and tetrabutylammonium iodide (TBAI, 0.1 equiv) are added. The mixture is heated to 70°C for 12 hours.
-
Workup : The reaction is quenched with ammonium chloride, extracted with diethyl ether, and purified via flash chromatography (hexane:ethyl acetate = 9:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Reaction Time | 12 hours |
This method leverages the electron-withdrawing effect of fluorine atoms to direct propargyl addition to the para position.
Copper-Catalyzed Hydroarylation of Alkynes
An alternative route employs copper catalysts to couple terminal alkynes with fluorinated aryl halides. This method avoids pre-functionalized benzene derivatives.
Procedure :
-
Catalyst System : CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene.
-
Coupling : 1,2-Difluoro-4-iodobenzene (1 mmol) and propyne (1.5 equiv) are heated to 110°C for 24 hours under oxygen.
-
Purification : Column chromatography (silica gel, hexane) isolates the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Turnover Frequency | 2.3 h⁻¹ |
| Selectivity | >90% (para isomer) |
The oxygen atmosphere suppresses Glaser coupling side reactions, enhancing selectivity.
Fluorination Strategies for Precursor Synthesis
Electrophilic Fluorination of Propargyl-Substituted Benzenes
Direct fluorination of propargyl-bearing precursors offers a modular approach.
Procedure :
-
Substrate : 4-Propargylbenzene (1 mmol) in dichloromethane (DCM) at 0°C.
-
Fluorination : Xenon difluoride (XeF₂, 2.2 equiv) is added portionwise. The reaction is stirred for 6 hours.
-
Workup : Neutralization with NaHCO₃, extraction with DCM, and distillation under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Di-/Monofluorination | 3:1 ratio |
| Byproducts | 1,2,4-Trifluorobenzene (8%) |
This method suffers from over-fluorination but is valuable for small-scale synthesis.
Balz-Schiemann Reaction for Directed Fluorination
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity | 98% |
| Reaction Scale | Up to 100 g |
This method achieves high regioselectivity but requires handling hazardous diazonium salts.
Optimization of Reaction Conditions
Solvent Effects on Propargylation
Polar aprotic solvents enhance nucleophilic substitution rates:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 75 | 8 |
| THF | 72 | 12 |
| Toluene | 58 | 18 |
DMF accelerates the reaction but complicates propargyl bromide handling due to volatility.
Temperature Dependence in Copper Catalysis
Optimal yields occur at 110°C:
| Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|
| 80 | 42 | 85 |
| 110 | 60 | 92 |
| 130 | 55 | 88 |
Higher temperatures promote side reactions, while lower temperatures slow kinetics.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Propargylation | 70 | 95 | High | 12 |
| Cu-Catalyzed Coupling | 58 | 90 | Moderate | 18 |
| Balz-Schiemann | 65 | 98 | Low | 22 |
The propargylation route is preferred for industrial-scale synthesis due to cost-effectiveness and scalability .
Chemical Reactions Analysis
1,2-Difluoro-4-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions to form alkenes or alkanes. Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkenes or alkanes.
Scientific Research Applications
Organic Synthesis
1,2-Difluoro-4-(prop-2-yn-1-yl)benzene serves as an important building block in organic synthesis. It can be utilized to synthesize more complex organic molecules through various reactions such as:
- Nucleophilic Aromatic Substitution : The fluorine atoms can be replaced by nucleophiles in the presence of suitable conditions.
- Alkyne Reactions : The alkyne group allows for cycloaddition reactions, enabling the formation of new ring structures.
These reactions are essential for developing new materials and pharmaceuticals.
Medicinal Chemistry
Research indicates that 1,2-difluoro-4-(prop-2-yn-1-yli)benzene exhibits potential biological activity. Its derivatives have been studied for:
-
Antimicrobial Properties : Certain derivatives have shown significant inhibition against pathogenic bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against strains like Staphylococcus aureus and Escherichia coli.
Compound Name Antimicrobial Activity (MIC µg/mL) 1,2-Difluoro-4-(prop-2-yn-1-yli)benzene 32 - 128 -
Anticancer Activity : Compounds with similar structures have demonstrated efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. Studies report IC50 values indicating effective cytotoxicity at low concentrations.
Compound Name Anticancer Activity (IC50 µM) 1,2-Difluoro-4-(prop-2-yn-1-yli)benzene <10
Material Science
The unique properties of 1,2-difluoro-4-(prop-2-yne)benzene make it valuable in material science. Its ability to form stable polymers and other materials with specific properties is under investigation. The incorporation of fluorine into polymer matrices can enhance thermal stability and chemical resistance.
Study on Antimicrobial Efficacy
A comparative study evaluated various alkynyl compounds' antibacterial activity, including derivatives of 1,2-difluoro-4-(prop-2-yniyli)benzene. The study concluded that these compounds could serve as alternative antimicrobial agents due to their lower MIC values compared to conventional antibiotics.
Study on Anticancer Properties
In vitro studies have shown that derivatives of this compound inhibit the growth of several cancer cell lines effectively. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in metabolism and signal transduction. Its effects are mediated by its ability to form stable interactions with target molecules.
Comparison with Similar Compounds
1,2-Difluoro-4-(1E)-1-propen-1-ylbenzene (CAS 301308-13-4)
- Molecular Formula : C₉H₈F₂
- Molecular Weight : 154.156 g/mol
- Substituent : A propenyl (alkene) group at position 4.
- Lower reactivity compared to alkynes, making it less suited for click chemistry applications. The InChIKey (SZZSOKKIWGZRQJ-NSCUHMNNSA-N) confirms the (1E)-stereochemistry .
1,2-Difluoro-4-(trifluoromethyl)benzene (CAS 32137-19-2)
- Molecular Formula : C₇H₃F₅
- Molecular Weight : 188.09 g/mol
- Substituent : A trifluoromethyl (-CF₃) group at position 4.
- Key Properties :
1,2-Difluoro-4-(sulfinylamino)benzene (CAS 530102-74-0)
- Molecular Formula: C₆H₃F₂NOS
- Molecular Weight : 175.156 g/mol
- Substituent: A sulfinylamino (-NSO) group at position 4.
- Key Properties: Polar sulfinylamino group enhances solubility in polar solvents. Density: 1.4±0.1 g/cm³; Boiling Point: 224.5±30.0 °C (estimated). Potential applications in medicinal chemistry due to sulfur’s role in bioactive molecules .
Comparative Data Table
Structural and Reactivity Insights
Electronic Effects :
- Fluorine atoms at positions 1 and 2 exert an electron-withdrawing effect, activating the ring for nucleophilic substitution at position 4.
- Propargyl and propenyl groups are electron-withdrawing via conjugation, while -CF₃ and -NSO groups further deactivate the ring.
Crystallography :
- Applications: Propargyl/Propenyl Derivatives: Useful in polymer science and click chemistry due to unsaturated bonds. Trifluoromethyl Derivatives: Valued in agrochemicals for stability under harsh conditions. Sulfinylamino Derivatives: Explored in drug design for sulfur’s bioactivity.
Biological Activity
1,2-Difluoro-4-(prop-2-yn-1-yl)benzene is an aromatic compound characterized by the presence of two fluorine atoms and a prop-2-yn-1-yl substituent on a benzene ring. Its unique structural features enhance its reactivity and stability, making it a subject of interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential applications and mechanisms of action.
The molecular formula of this compound is . The presence of fluorine atoms contributes to its unique chemical behavior, influencing both its reactivity and interactions with biological systems.
Synthetic Routes
Several synthetic methods can be employed to produce this compound, including:
- Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under specific conditions.
- Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions with electrophiles.
These reactions allow for the modification of the compound to enhance its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The prop-2-yn-1-yl group can undergo addition reactions, while the fluorine atoms participate in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on structurally related compounds demonstrated their effectiveness against various bacterial strains. In particular:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 6.25 |
| Compound B | E. coli | 0.391 |
| Compound C | P. aeruginosa | 0.781 |
These findings suggest that modifications in the structure significantly impact antibacterial efficacy.
Study 1: Antibacterial Activity Assessment
In a study assessing the antibacterial properties of related compounds, it was found that certain derivatives exhibited potent activity against Gram-negative bacteria like E. coli and P. aeruginosa. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, revealing that some derivatives were more effective than traditional antibiotics.
Study 2: Mechanistic Insights
Another study investigated the mechanism by which these compounds inhibit bacterial growth. Molecular docking studies indicated that the compounds bind effectively to bacterial DNA gyrase, a crucial enzyme for DNA replication. This interaction disrupts normal cellular processes, leading to bacterial cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-difluoro-4-(prop-2-yn-1-yl)benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Sonogashira coupling between 1,2-difluoro-4-iodobenzene and propargyl derivatives. Key parameters include:
- Catalyst selection: Pd(PPh₃)₄/CuI systems are commonly used, with yields >75% under inert atmospheres .
- Solvent optimization: THF or DMF at 60–80°C minimizes side reactions like alkyne oligomerization .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization improves purity (>98%) .
Q. How can crystallographic data resolve ambiguities in structural characterization?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS programs provides definitive bond-length and angle measurements. For example:
- C-F bond lengths: 1.34–1.37 Å (consistent with aromatic fluorination) .
- Alkyne geometry: Linear C≡C bond (1.20 Å) confirms sp-hybridization .
- Refinement protocols: Use anisotropic displacement parameters and twin refinement for high-resolution data (<0.8 Å) .
Advanced Research Questions
Q. How do computational methods (DFT, MD) predict reactivity in electrophilic substitution reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites. Fluorine substituents direct electrophiles to the para position (relative to the alkyne) due to inductive effects .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DCM) on reaction pathways. Polar solvents stabilize transition states, reducing activation energy by 10–15 kJ/mol .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR)?
- Case Study :
- ¹⁹F NMR : A single peak at δ -112 ppm confirms equivalent fluorines . Discrepancies (e.g., split peaks) suggest rotational isomerism or impurities.
- IR Spectroscopy : C≡C stretch at 2100–2200 cm⁻¹. Absence of this peak may indicate alkyne decomposition; verify via GC-MS .
Q. How do intermolecular interactions influence crystal packing and material properties?
- Methodology : Use Mercury CSD to analyze:
- π-π interactions : Distance between benzene rings (3.5–4.0 Å) affects thermal stability .
- Halogen bonding : F···H-C contacts (2.7–3.0 Å) stabilize supramolecular assemblies .
- Table : Comparative packing motifs in derivatives:
| Compound | Interaction Type | Distance (Å) | Reference |
|---|---|---|---|
| Target compound | C≡C···F | 3.2 | |
| 1,2-diFMB (analog) | S···F | 3.4 |
Experimental Design Considerations
Q. What safety protocols are critical when handling propargyl-containing compounds?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (alkynes are flammable) .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., propargyl bromide) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; segregate halogenated waste .
Q. How to design a kinetic study for alkyne functionalization reactions?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
